

Navigating the Landscape of Functionalized Benzonitriles: A Technical Guide for Researchers

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Compound of Interest

Compound Name:	<i>3-(Hydroxymethyl)-4-methylbenzonitrile</i>
CAS No.:	1261439-18-2
Cat. No.:	B2874358

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An In-depth Exploration of **3-(Hydroxymethyl)-4-methylbenzonitrile** and its Isomeric Analogs in the Context of Drug Discovery and Chemical Synthesis

Introduction: Addressing a Gap in the Chemical Registry

In the dynamic field of drug discovery and development, the exploration of novel chemical scaffolds is paramount. Your inquiry into **3-(Hydroxymethyl)-4-methylbenzonitrile** highlights a specific interest in a unique substitution pattern on the benzonitrile core. However, a comprehensive search of chemical databases, including the Chemical Abstracts Service (CAS) registry, reveals that this particular compound is not well-documented and does not have an assigned CAS number at the time of this publication.

This guide is designed for researchers, scientists, and drug development professionals who, like you, are venturing into the nuanced world of functionalized benzonitriles. While direct data

on **3-(Hydroxymethyl)-4-methylbenzotrile** is not available, this document provides an in-depth technical overview of its closely related and well-characterized isomers: 3-Hydroxy-4-methylbenzotrile and 4-Hydroxy-3-methylbenzotrile. By understanding the synthesis, properties, and applications of these analogs, researchers can gain valuable insights that may inform the potential synthesis and utility of the target molecule.

This guide will delve into the known chemical landscape of these isomers, providing detailed protocols, comparative data, and a forward-looking perspective on general synthetic strategies applicable to this class of compounds.

Section 1: A Comprehensive Profile of 3-Hydroxy-4-methylbenzotrile

CAS Number: 3816-66-8[1]

Synonyms: 5-Cyano-2-methylphenol, 4-Methyl-3-hydroxybenzotrile[1]

This isomer presents a phenolic hydroxyl group and a methyl group on the benzotrile ring, offering distinct reactive sites for further chemical modification.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₈ H ₇ NO	[1][2]
Molecular Weight	133.15 g/mol	[1]
Appearance	White to yellow solid	
Melting Point	125 °C	
XLogP3-AA	1.7	[1]

Synthesis Protocol

The synthesis of 3-Hydroxy-4-methylbenzotrile can be achieved through various synthetic routes. One common approach involves the modification of a commercially available precursor.

Conceptual Synthetic Pathway:



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Caption: A potential synthetic route to 3-Hydroxy-4-methylbenzonitrile.

Step-by-Step Methodology:

- Nitration of p-Cresol: Carefully add a nitrating mixture (e.g., nitric acid in sulfuric acid) to a solution of p-cresol at a controlled temperature to yield 4-methyl-2-nitrophenol.
- Reduction of the Nitro Group: Reduce the nitro group of 4-methyl-2-nitrophenol to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, forming 2-amino-4-methylphenol.
- Diazotization and Cyanation (Sandmeyer Reaction): Convert the amino group of 2-amino-4-methylphenol to a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures. Subsequent treatment with copper(I) cyanide introduces the nitrile group to yield 3-hydroxy-4-methylbenzonitrile.

Applications in Drug Discovery

The benzonitrile moiety is a recognized pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] The presence of a phenolic hydroxyl group in 3-hydroxy-4-methylbenzonitrile allows for its use as a building block in the synthesis of more complex molecules with potential therapeutic applications.

Section 2: An In-depth Profile of 4-Hydroxy-3-methylbenzonitrile

CAS Number: 15777-70-5[5]

Synonyms: 4-Cyano-2-methylphenol[5]

In this isomer, the positions of the hydroxyl and methyl groups are swapped relative to the nitrile group, which can significantly influence its chemical reactivity and biological activity.

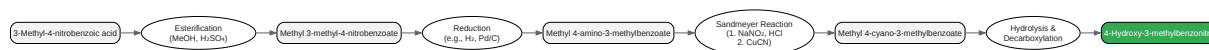
Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₈ H ₇ NO	[5]
Molecular Weight	133.15 g/mol	[5]
Appearance	Solid	
XLogP3-AA	1.1	[5]

Synthesis Protocol

A common starting material for the synthesis of 4-Hydroxy-3-methylbenzonitrile is 3-methyl-4-nitrobenzoic acid.

Synthetic Pathway:



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Caption: A potential synthetic route to 4-Hydroxy-3-methylbenzonitrile.

Step-by-Step Methodology:

- Esterification: Convert 3-methyl-4-nitrobenzoic acid to its methyl ester, methyl 3-methyl-4-nitrobenzoate, by refluxing in methanol with a catalytic amount of sulfuric acid.[6]

- **Reduction of the Nitro Group:** Reduce the nitro group of the ester to an amino group, for example, through catalytic hydrogenation, to yield methyl 4-amino-3-methylbenzoate.
- **Diazotization and Cyanation:** Perform a Sandmeyer reaction on methyl 4-amino-3-methylbenzoate to introduce the nitrile group, forming methyl 4-cyano-3-methylbenzoate.
- **Hydrolysis and Decarboxylation:** While not a direct conversion, a series of steps involving hydrolysis of the ester to the carboxylic acid followed by a decarboxylation reaction under specific conditions could potentially lead to the desired product. A more direct route might involve the conversion of the amino group to a hydroxyl group prior to the introduction of the nitrile.

Spectroscopic Data

Spectroscopic data is crucial for the characterization of synthesized compounds. For a related compound, 4-Hydroxy-3-methoxybenzotrile, 1H NMR and 13C NMR data are available, which can serve as a reference for predicting the spectra of 4-Hydroxy-3-methylbenzotrile.^{[7][8]}

Section 3: Comparative Analysis and a Forward Look to the Synthesis of 3-(Hydroxymethyl)-4-methylbenzotrile

A direct comparison of the known isomers provides insight into how subtle structural changes can affect the properties of these molecules.

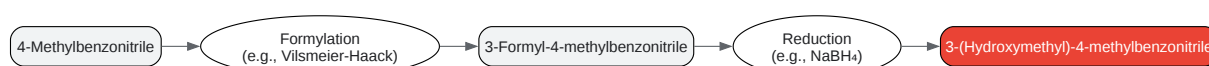
Property	3-Hydroxy-4-methylbenzotrile	4-Hydroxy-3-methylbenzotrile
CAS Number	3816-66-8	15777-70-5
Molecular Weight	133.15 g/mol	133.15 g/mol
XLogP3-AA	1.7	1.1

The difference in the predicted lipophilicity (XLogP3-AA) suggests that the position of the polar hydroxyl group has a notable impact on the molecule's overall polarity.

General Synthetic Strategies for Functionalized Benzonitriles

The synthesis of the target molecule, **3-(Hydroxymethyl)-4-methylbenzonitrile**, would require the introduction of a hydroxymethyl group. General methods for the hydroxymethylation of aromatic rings can be considered.

Conceptual Synthetic Pathway to **3-(Hydroxymethyl)-4-methylbenzonitrile**:



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Caption: A conceptual synthetic route to the target molecule.

Plausible Synthetic Approach:

- Formylation: The introduction of a formyl group onto the 4-methylbenzonitrile ring at the 3-position could be achieved through an electrophilic aromatic substitution reaction such as the Vilsmeier-Haack reaction.
- Reduction: The resulting 3-formyl-4-methylbenzonitrile could then be selectively reduced to the corresponding alcohol, **3-(hydroxymethyl)-4-methylbenzonitrile**, using a mild reducing agent like sodium borohydride.

Recent advances in electrophotocatalysis have also shown promise for the hydroxymethylation of azaarenes using methanol as the C1 source, a strategy that could potentially be adapted for benzonitrile derivatives.^{[9][10]}

Section 4: The Role of Substituted Benzonitriles in Drug Development

The benzonitrile scaffold is a privileged structure in medicinal chemistry. The nitrile group can act as a bioisostere for other functional groups and can participate in key interactions with

biological targets.[4] A number of approved drugs and clinical candidates contain the benzonitrile moiety, highlighting its importance in the development of new therapeutics.[11] The functionalization of the benzonitrile ring with groups such as hydroxyl and methyl allows for the fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties.

Conclusion

While **3-(Hydroxymethyl)-4-methylbenzonitrile** remains an elusive target in the current chemical literature, this guide provides a robust framework for researchers interested in this area. By leveraging the detailed information on its isomers, 3-Hydroxy-4-methylbenzonitrile and 4-Hydroxy-3-methylbenzonitrile, and by considering established and emerging synthetic methodologies, the path towards the synthesis and characterization of this novel compound is illuminated. The continued exploration of functionalized benzonitriles holds significant promise for the discovery of new therapeutic agents.

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